molecular formula C44H38Cl2P2Ru B1465301 Benzylidene-bis(triphenylphosphine)ruthenium dichloride CAS No. 172222-30-9

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

Cat. No.: B1465301
CAS No.: 172222-30-9
M. Wt: 800.7 g/mol
InChI Key: QEKVQYCTJHJBOF-UHFFFAOYSA-L
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Description

Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs Catalyst, is a well-known organometallic compound used extensively in organic synthesis. It is a ruthenium-based complex with the chemical formula C43H72Cl2P2Ru. This compound is notable for its role in catalyzing olefin metathesis reactions, which are pivotal in the formation of carbon-carbon double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylidene-bis(triphenylphosphine)ruthenium dichloride is typically synthesized through the reaction of tricyclohexylphosphine with ruthenium trichloride hydrate in the presence of benzylidene chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzylidene-bis(triphenylphosphine)ruthenium dichloride primarily undergoes metathesis reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere. The temperature and reaction time vary depending on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include polymers, cyclic compounds, and cross-coupled olefins. These products have significant applications in materials science, pharmaceuticals, and fine chemicals .

Scientific Research Applications

Benzylidene-bis(triphenylphosphine)ruthenium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, facilitating the metathesis reaction. The ruthenium center undergoes a series of oxidative and reductive steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylidene-bis(triphenylphosphine)ruthenium dichloride is unique due to its high activity, stability, and versatility in catalyzing a wide range of metathesis reactions. Its ability to operate under mild conditions and in various solvents makes it a preferred choice for many synthetic applications .

Properties

CAS No.

172222-30-9

Molecular Formula

C44H38Cl2P2Ru

Molecular Weight

800.7 g/mol

IUPAC Name

dichlororuthenium;styrene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

QEKVQYCTJHJBOF-UHFFFAOYSA-L

SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Origin of Product

United States

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